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Compound of Interest
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bromide

CAS No.: 14937-45-2

Cat. No.: B079125 Get Quote

Executive Summary
Tributylhexadecylphosphonium bromide (often abbreviated as TBHDPB or

) is a quaternary phosphonium salt that has emerged as a critical reagent in materials science,
phase transfer catalysis (PTC), and mitochondrial drug delivery. Unlike its ammonium analogs
(e.g., CTAB), the phosphonium cation offers distinct advantages: higher thermal stability,
enhanced lipophilicity, and unique electrochemical windows.

This guide provides a comprehensive analysis of its physicochemical properties,

thermodynamic behavior, and biological interface, designed for researchers requiring high-

fidelity data for experimental design.

Part 1: Molecular Identity & Structural Analysis
The physicochemical behavior of TBHDPB is dictated by the asymmetry of its cation—a

"designer surfactant" structure combining a long hydrophobic tail with a sterically bulky, yet

lipophilic, headgroup.
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Parameter Data

IUPAC Name Tributyl(hexadecyl)phosphonium bromide

CAS Number 14937-45-2

Molecular Formula

Molecular Weight 507.66 g/mol

SMILES CCCCCCCCCCCCCCCC(CCCC)CCCC.[Br-]

Appearance White crystalline solid / Powder (Hygroscopic)

Structural Visualization
The following diagram illustrates the amphiphilic nature of TBHDPB, highlighting the charge

delocalization center (Phosphorus) which is critical for its interaction with biological membranes

and catalytic cycles.
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Fig 1. Structural schematic of Tributylhexadecylphosphonium bromide.

Click to download full resolution via product page

Part 2: Thermodynamic & Phase Behavior
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For applications in polymer synthesis or high-temperature catalysis, the thermal profile of

TBHDPB is superior to quaternary ammonium salts, which are prone to Hofmann elimination at

lower temperatures.

Thermal Constants
Property Value / Range Notes

Melting Point 56 – 64 °C

Range depends on purity and

hydration state.[1] Highly pure

samples typically melt ~61°C.

Decomposition Temp (

)
~330 – 350 °C

Onset temperature (TGA,

dynamic). Significantly higher

than CTAB (~250°C).[1]

Density ~0.89 g/cm³ Solid state estimate.[1]

Hygroscopicity High

Must be stored under inert gas

(Argon/Nitrogen) to prevent

water uptake.[1]

Solubility Profile
Soluble: Ethanol, Methanol, Chloroform, Dichloromethane, Acetone.

Sparingly Soluble: Water (forms micelles at low concentrations).[1]

Insoluble: Hexane, Diethyl ether (often used as anti-solvents for purification).

Part 3: Surface Chemistry & Solution Dynamics
Understanding the Critical Micelle Concentration (CMC) is vital for drug formulation. TBHDPB

exhibits a lower CMC than corresponding ammonium surfactants due to the increased

hydrophobicity of the butyl chains on the headgroup.

Critical Micelle Concentration (CMC)
While specific batch values vary, the CMC of TBHDPB is governed by the balance between the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tail and the

head.

Estimated CMC:0.1 – 0.5 mM (in water at 25°C).[1]

Comparison: Lower than Cetyltrimethylammonium bromide (CTAB, CMC

0.9 mM).

Mechanism: The tributyl phosphonium headgroup is bulkier and more hydrophobic than the

trimethyl ammonium headgroup of CTAB. This promotes earlier aggregation (micellization) to

minimize the free energy of the system.

CMC Determination Protocol (Conductivity Method)
To validate the CMC for your specific lot, use the following self-validating workflow:
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Start: Prepare Stock Solution
(e.g., 5 mM in ultra-pure water)

Sequential Dilution
(Range: 0.01 mM to 5 mM)

Measure Conductivity (κ)
at Constant Temp (25°C)

Plot κ vs. Concentration

Identify Inflection Point
(Intersection of two linear regimes)

CMC Value Defined

Fig 2. Conductometric determination of CMC.

Click to download full resolution via product page

Part 4: Biological Interface (Mitochondrial Targeting)
TBHDPB acts as a Lipophilic Cation.[1] This is the core mechanism for its use in drug delivery

and antimicrobial applications.[1]

Mechanism of Action
Mitochondria maintain a high negative membrane potential (

to
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mV).[1] Lipophilic cations like TBHDPB accumulate in the mitochondrial matrix according to the
Nernst equation.

Accumulation Factor: For every 60 mV of potential, the concentration increases 10-fold.

Result: A 100-500x accumulation inside mitochondria relative to the cytosol.[1]

Toxicity & Safety[2]
Cytotoxicity: High.[1] The surfactant nature can disrupt membranes at high concentrations.[1]

Therapeutic Window: Nanomolar (nM) concentrations are typically used for targeting;

micromolar (

M) concentrations often induce depolarization and apoptosis.

Part 5: Synthesis & Purification Protocol
For researchers needing to synthesize or repurify TBHDPB to remove oxide impurities (

), follow this protocol.

Reaction:

Reagents:

Tributylphosphine (99%, air sensitive).

1-Bromohexadecane (1.05 equiv).[1]

Solvent: Acetonitrile (dry) or neat (solvent-free).[1]

Setup: Flame-dried glassware, Inert atmosphere (Argon/Nitrogen) is mandatory to prevent

phosphine oxidation.[1]

Procedure:

Mix reagents under inert flow.

Heat to 80°C for 24–48 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation: Mixture turns viscous/solidifies upon completion.[1]

Purification (Critical Step):

Dissolve crude solid in minimal warm Ethyl Acetate or Acetone.[1]

Add Hexane or Diethyl Ether dropwise until cloudy.[1]

Cool to -20°C to recrystallize.[1]

Filter and dry under high vacuum (

mbar) to remove traces of solvent and unreacted phosphine.[1]

Part 6: Analytical Characterization (NMR)
Use these values to validate the identity of your compound.

NMR (CDCl

):

+30.0 to +35.0 ppm (Singlet).[1]

Note: A peak at +45-50 ppm indicates oxidized phosphine impurity (

).[1]

NMR (CDCl

):

0.95 (t, Terminal

).

1.25 – 1.55 (m, Methylene envelope).

2.30 – 2.50 (m,

-methylene protons adjacent to P).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. trilinkbiotech.com [trilinkbiotech.com]

2. chembk.com [chembk.com]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Physical Characteristics &
Applications of Tributylhexadecylphosphonium Bromide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b079125#physical-characteristics-of-
tributylhexadecylphosphonium-bromide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.chembk.com/en/chem/Hexadecyl%20tributyl%20phosphonium%20bromide
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.researchgate.net/publication/282051637_Determination_of_critical_micelle_concentration_of_cetyltrimethylammonium_bromide_Different_procedures_for_analysis_of_experimental_data
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.benchchem.com/product/b079125?utm_src=pdf-body
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.benchchem.com/product/b079125?utm_src=pdf-custom-synthesis
https://www.trilinkbiotech.com/sup31supp-chemical-shifts-in-nmr-spectra-of-nucleotide-derivatives
https://www.chembk.com/en/chem/Hexadecyl%20tributyl%20phosphonium%20bromide
https://www.researchgate.net/publication/282051637_Determination_of_critical_micelle_concentration_of_cetyltrimethylammonium_bromide_Different_procedures_for_analysis_of_experimental_data
https://www.benchchem.com/product/b079125#physical-characteristics-of-tributylhexadecylphosphonium-bromide
https://www.benchchem.com/product/b079125#physical-characteristics-of-tributylhexadecylphosphonium-bromide
https://www.benchchem.com/product/b079125#physical-characteristics-of-tributylhexadecylphosphonium-bromide
https://www.benchchem.com/product/b079125#physical-characteristics-of-tributylhexadecylphosphonium-bromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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